molecular formula C24H20ClN5O2S B2620609 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-17-4

7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2620609
CAS No.: 422530-17-4
M. Wt: 477.97
InChI Key: GXTYOFICXMCLSV-UHFFFAOYSA-N
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Description

This product is the chemical compound 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, provided as a high-purity material for research purposes. The compound has a molecular formula of C24H20ClN5O2S and a monoisotopic mass of 477.112 Da . It features a complex molecular architecture that incorporates a 1,2,3,4-tetrahydroquinazolin-4-one core, a thioxo (sulfanylidene) moiety at the 2-position, and a piperazine subunit that is functionalized with a pyridine ring and a benzyl carbonyl group. This specific structural combination suggests potential for diverse biological interactions. Quinazolinone derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, with documented scientific interest in their antimicrobial and antitubercular properties . Similarly, molecular frameworks containing a piperazine linked to a pyridyl group are often explored for their pharmacological potential . Researchers are encouraged to investigate the specific applications and mechanism of action of this particular compound, as it may serve as a valuable chemical probe or a starting point for the development of new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c25-17-7-8-19-20(15-17)27-24(33)30(23(19)32)18-5-3-4-16(14-18)22(31)29-12-10-28(11-13-29)21-6-1-2-9-26-21/h1-6,9,14,17,19-20H,7-8,10-13,15H2,(H,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBUHGADIPHRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Cl)NC(=S)N(C2=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C24H26ClN5O2S
  • Molecular Weight : 484.0 g/mol
  • CAS Number : 422530-17-4

Biological Activity Overview

The compound's biological activity is primarily attributed to the piperazine moiety, which is known for its diverse pharmacological effects. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine exhibit significant antimicrobial properties. A study highlighted that compounds similar to 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections .

Antidepressant and Anxiolytic Effects

The piperazine structure is linked to antidepressant and anxiolytic activities. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems involved in mood regulation. This suggests that 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene may possess similar effects, potentially acting as a therapeutic agent for anxiety and depression .

Anticancer Properties

Preliminary studies indicate that piperazine derivatives can exhibit antiproliferative effects against cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further investigation into this compound could elucidate its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine ring may interact with various neurotransmitter receptors, influencing both central nervous system (CNS) activity and peripheral physiological processes.
  • Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes involved in metabolic pathways related to disease processes.
  • Cell Signaling Modulation : The compound may affect signaling pathways that regulate cellular functions, including proliferation and apoptosis.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of similar compounds:

Study ReferenceBiological ActivityFindings
Singh et al., 2015 AntimicrobialSignificant activity against multiple bacterial strains.
Ryckebusch et al., 2005 AntimalarialNew derivatives showed promising antimalarial effects.
Kimura et al., 2004 AntioxidantHigh antioxidant activity in piperazine derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action is believed to involve the disruption of key cellular signaling pathways associated with tumor growth .

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against a range of pathogens. Specifically, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The presence of the piperazine moiety is thought to enhance its interaction with microbial cell membranes .

Anti-Tubercular Activity

A study focused on the design and synthesis of novel compounds related to this structure found promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds derived from similar scaffolds were evaluated for their inhibitory concentrations, with several showing significant activity (IC50 values ranging from 1.35 to 2.18 μM) against the pathogen .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Efficacy

In a research project aimed at developing new anticancer agents, derivatives of 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one were synthesized and tested against human cancer cell lines. Results demonstrated that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. These findings suggest a potential role for this compound in cancer therapy .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various derivatives was conducted to evaluate their antimicrobial properties. The results indicated that certain compounds showed potent activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this chemical structure .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-one Derivatives

Structural Modifications and Pharmacological Profiles

Key Structural and Functional Differences

Substitution at Position 2 :

  • The target compound’s 2-sulfanylidene group may enhance hydrogen-bonding interactions compared to 2-ethoxy or 2-furyl groups in other derivatives . This group could improve binding affinity to cysteine-rich targets (e.g., kinases).
  • In contrast, 2-[(E)-2-phenylethenyl] derivatives () prioritize π-π stacking for COX-2 inhibition .

Chlorine Substitution: The 7-chloro group is a hallmark of antitumor quinazolinones (e.g., auranomides) but is absent in antipsychotic derivatives like ALX-171 . Chlorine may enhance lipophilicity and membrane penetration.

Research Findings and Implications

  • Antitumor Potential: The 7-chloro and sulfanylidene groups align with antitumor quinazolinones (e.g., KSP inhibitors), suggesting the target compound could induce mitotic arrest .
  • Receptor Selectivity : The piperazine-pyridine moiety may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) over COX-2, differentiating it from sulfonamide-containing derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and how can intermediates be optimized?

  • Methodology :

  • Route 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone to yield the target compound .
  • Route 2 : Use microwave-assisted synthesis (e.g., 80°C in N,N-dimethylformamide with K₂CO₃) for coupling piperazine derivatives to quinazolinone scaffolds, as demonstrated in similar compounds .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., acetonitrile for nucleophilic substitutions) to enhance intermediate stability .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

  • Methodology :

  • FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfanylidene (C=S, ~1100–1250 cm⁻¹) functional groups .
  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). Compare computed (DFT) vs. experimental chemical shifts to resolve ambiguities .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 507.12) and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., PDE5 inhibition as in ) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations. Compare IC₅₀ values with structural analogs .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental vs. theoretical spectroscopic data?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level using Gaussian 09W. Compare calculated IR/Raman spectra with experimental data to identify conformational isomers .
  • NMR Prediction Tools : Employ software (e.g., ACD/Labs or ChemDraw) to simulate ¹³C shifts. Deviations >2 ppm may indicate tautomeric forms or solvation effects .

Q. What strategies mitigate by-product formation during piperazine-carbonyl coupling reactions?

  • Methodology :

  • Temperature Control : Maintain reactions at 60–80°C to avoid thermal decomposition of the piperazine moiety .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency. For example, achieved >90% yield using 1,1'-azobis(oxazoline) in DMF .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from dimeric by-products .

Q. How does substituent variation on the pyridin-2-yl-piperazine moiety influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents (e.g., 4-fluorophenyl or cyclopropylmethyl) and compare bioactivity. For instance, showed enhanced kinase inhibition with bulky aryl groups .
  • Molecular Docking : Dock analogs into target proteins (e.g., PDE5 or EGFR) using AutoDock Vina. Correlate binding affinity (ΔG) with IC₅₀ values to identify critical interactions .

Q. What analytical methods are suitable for stability testing under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS; highlights sulfonamide hydrolysis risks at low pH .
  • Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C for crystalline stability) .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of the sulfanylidene group in nucleophilic substitutions?

  • Resolution :

  • Solvent Effects : reports successful substitutions in polar aprotic solvents (e.g., DMF), while notes side reactions in THF. Re-test in DMF with K₂CO₃ as base .
  • Leaving Group Optimization : Replace chloride with tosylate or mesylate to enhance electrophilicity, as shown in for similar quinazolinones .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted methods ( ) for reduced reaction times and higher yields.
  • Characterization : Combine XRD (for crystallinity) with DFT-validated spectroscopic data to ensure structural accuracy .
  • Biological Testing : Include positive controls (e.g., sildenafil for PDE5 assays) and validate results across multiple cell lines .

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